2-Ethoxy-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine is a chemical compound with the molecular formula and a molecular weight of approximately 251.23 g/mol. It is categorized under pyrimidine derivatives, which are known for their applications in pharmaceuticals, particularly in anticancer and antimicrobial agents. The compound features a pyrimidine ring substituted with an ethoxy group and fluorinated phenyl moieties, contributing to its biological activity and chemical properties.
The synthesis of 2-Ethoxy-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine can be achieved through several methods, primarily involving the reaction of appropriate pyrimidine derivatives with fluorinated phenyl amines.
The molecular structure of 2-Ethoxy-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine can be represented using various structural formulas:
CCOC1=NC(=CN=C1F)N(C2=CC=C(F)C=C2)C
XJQNMVZQKZLJQK-UHFFFAOYSA-N
The reactivity of 2-Ethoxy-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine can be explored through various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for 2-Ethoxy-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine involves its interaction with biological targets, particularly enzymes involved in nucleic acid synthesis:
Physical data such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterization but are not provided in the available sources.
2-Ethoxy-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine has several scientific applications:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: